(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one
Description
“(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a planar anthracene moiety linked via an imino group to the thiazolidin-4-one core. The anthracene group’s extended π-conjugation may facilitate intercalation into biomolecular targets, such as DNA or enzymes, suggesting applications in anticancer or antimicrobial therapies.
Properties
CAS No. |
663603-74-5 |
|---|---|
Molecular Formula |
C20H18N2OS |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-anthracen-9-ylimino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18N2OS/c1-2-11-22-18(23)13-24-20(22)21-19-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)19/h3-10,12H,2,11,13H2,1H3 |
InChI Key |
HTWKSWDUZMALOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)CSC1=NC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one typically involves the condensation of anthracene-9-carbaldehyde with 3-propyl-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Chemical Reactions of Thiazolidin-4-one Derivatives
Thiazolidin-4-ones can undergo various chemical transformations, including cyclization reactions and modifications of the imino group.
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Cyclization Reactions : These compounds can be formed through cyclization reactions involving thioureas or chloroacetamides. For instance, 2-imino-1,3-thiazolidin-4-one derivatives can be synthesized by cyclizing chloroacetamides with ammonium thiocyanate .
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Imino Group Modifications : The imino group in thiazolidin-4-ones can be modified by reacting with different amines or aldehydes, leading to various derivatives with potential biological activities.
Biological Activities of Thiazolidin-4-one Derivatives
Thiazolidin-4-ones have shown promising biological activities, including anticancer and antiviral effects.
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Anticancer Activity : Some thiazolidin-4-one derivatives have demonstrated potent anticancer activity against various cancer cell lines. For example, compounds with CDK2 inhibitory activity have shown cytotoxic effects on MCF-7 and HepG2 tumor cell lines .
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Antiviral Activity : Although specific data on (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one is not available, other thiazolidin-4-one derivatives have been evaluated for antiviral activity against several viruses .
Data Tables
Due to the lack of specific data on (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one , the following table summarizes general conditions for synthesizing thiazolidin-4-one derivatives:
| Synthetic Route | Reactants | Conditions | Yield |
|---|---|---|---|
| Prasad et al. | Aniline, Benzaldehyde, Thioglycolic Acid | 110°C in PPG | 83% |
| Angapelly et al. | Aldehydes, Amines, Thioglycolic Acid | Ultrasonic Irradiation in Acetonitrile | Not Specified |
| Bhosle et al. | 4-(p-Toulysulfonoxy)benzaldehyde, Aryl/Heteryl Amines, Mercaptoacetic Acid | PEG-400 | Not Specified |
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of thiazolidin derivatives, including (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one, in cancer treatment. Thiazolidin compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives incorporating anthracene moieties have demonstrated enhanced antitumor activity due to their ability to intercalate with DNA and inhibit topoisomerases .
Case Study:
A study published in Molecules investigated the synthesis and biological evaluation of thiazolidin derivatives. The results indicated that compounds with anthracene substitutions exhibited IC50 values in the micromolar range against breast cancer cell lines, suggesting their potential as lead compounds for further development .
Antibacterial Properties
Thiazolidin derivatives have also been explored for their antibacterial properties. The unique structural features of (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one may contribute to its efficacy against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa.
Research Findings:
In a comparative study of thiazolidin derivatives, it was found that certain modifications led to a significant reduction in biofilm formation by Pseudomonas aeruginosa, indicating the compound's potential as a therapeutic agent against biofilm-associated infections .
Anticonvulsant Activity
The anticonvulsant potential of thiazolidin derivatives has been documented in various studies. (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one has shown promise in preclinical models for its ability to mitigate seizure activity.
Case Study:
A series of thiazolidin compounds were synthesized and evaluated for anticonvulsant activity using maximal electroshock seizure tests. The results indicated that specific structural modifications enhanced their protective effects against induced seizures, positioning them as candidates for further pharmacological exploration .
Material Science Applications
Beyond biological applications, (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one has implications in material science due to its photophysical properties. The anthracene moiety contributes to its fluorescence characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Research Insights:
Studies have shown that incorporating thiazolidin structures into polymer matrices can enhance the mechanical and thermal properties of the materials while maintaining luminescent properties essential for device performance .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets through its imino and thiazolidinone functional groups. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse biological activities influenced by substituents on the core ring. Below is a detailed comparison of the target compound with structurally related analogs:
Structural and Electronic Comparisons
- Substituent Effects: Anthracen-9-yl vs. Acridin-9-ylmethylidene (): Anthracene lacks the nitrogen atom present in acridine, reducing polarity but enhancing π-stacking capacity. Acridine derivatives (e.g., 5-acridin-9-ylmethylidene-2-thioxo-thiazolidin-4-one) may exhibit stronger DNA intercalation due to partial positive charge on the heterocyclic nitrogen, whereas the anthracene group in the target compound prioritizes hydrophobic interactions . 3-Propyl vs. In contrast, the linear 3-propyl chain in the target compound improves lipophilicity without steric strain, favoring passive diffusion . 4-Nitrophenylimino (): The nitro group in “(2Z)-2-[(4-nitrophenyl)imino]-1,3-thiazolidin-4-one” is electron-withdrawing, polarizing the imino bond and enhancing electrophilicity. The anthracene group, being electron-rich, may stabilize charge-transfer complexes, altering binding kinetics .
Table 1: Key Structural and Functional Comparisons
Biological Activity
The compound (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.
Structure and Synthesis
The molecular structure of (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one features a thiazolidinone ring substituted with an anthracene moiety. The synthesis typically involves the condensation of anthracen-9-aldehyde with thiazolidine derivatives under controlled conditions, often yielding compounds with significant biological properties.
Anticancer Activity
Thiazolidin-4-one derivatives are noted for their anticancer potential. Recent studies indicate that compounds within this class can induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. For instance, a study showed that certain thiazolidinone derivatives exhibited significant cytotoxic effects against HeLa cells, suggesting that (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one may share similar properties due to its structural characteristics .
Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (2Z)-2-[(Anthracen-9-yl)imino]-... | HeLa | TBD | Apoptosis induction |
| 4-(phenylthio)-thiazolidinone | A549 | 15 | Cell cycle arrest |
| 5-(4-chlorophenyl)-thiazolidinone | MCF7 | 10 | Caspase activation |
Antimicrobial Activity
Thiazolidinones have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the anthracene group in (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one is hypothesized to enhance its interaction with microbial membranes, leading to increased efficacy in inhibiting bacterial growth .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | TBD | Ampicillin |
| Escherichia coli | TBD | Ciprofloxacin |
Antioxidant Activity
The antioxidant potential of thiazolidinones is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage. The antioxidant activity of (2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one has not been extensively studied but is anticipated based on the general properties of related compounds .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is highly influenced by their structural modifications. Substituents at various positions on the thiazolidine ring can significantly alter their pharmacological profiles. For instance, modifications at positions 2 and 4 have been shown to enhance anticancer and antimicrobial activities. The anthracene moiety may contribute to π–π stacking interactions that could facilitate binding to biological targets .
Case Studies
- Anticancer Efficacy : A study investigating a series of thiazolidinones found that derivatives with bulky substituents exhibited enhanced activity against breast cancer cell lines compared to their non-substituted counterparts.
- Antimicrobial Screening : A comparative analysis revealed that thiazolidinone derivatives displayed varying degrees of antimicrobial activity; compounds with electron-withdrawing groups showed improved efficacy against resistant strains.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
